4-Chloro-6-methylnicotinaldehyde
Description
Structural and Synthetic Significance of Substituted Pyridine (B92270) Aldehydes
Substituted pyridine aldehydes are characterized by a pyridine ring functionalized with an aldehyde group (-CHO) and other substituents. The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the ring carbons, influencing the reactivity of the aldehyde group and the ring itself. This electronic nature makes the pyridine ring susceptible to nucleophilic attack, a feature that is extensively exploited in synthetic chemistry. sigmaaldrich.com
The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods developed to construct this heterocyclic core. rsc.orgbldpharm.comnih.gov These methods often involve condensation reactions, cycloadditions, and functional group interconversions. rsc.orgbldpharm.comnih.gov The presence of an aldehyde group provides a reactive handle for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, further expanding the synthetic utility of these compounds.
Position of 4-Chloro-6-methylnicotinaldehyde within Advanced Pyridine Chemistry
This compound (CAS Number: 1060805-86-8) is a specific substituted pyridine-3-carbaldehyde that has emerged as a key intermediate in advanced chemical synthesis. bldpharm.combldpharm.comcymitquimica.com Its structure, featuring a chlorine atom at the 4-position, a methyl group at the 6-position, and an aldehyde at the 3-position, provides a unique combination of reactive sites.
The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities at this position. The methyl group can influence the reactivity of the ring and can be a site for further chemical modification. The aldehyde group is a versatile functional group that can participate in a wide range of chemical reactions to build more complex molecular architectures. This trifunctional nature makes this compound a valuable tool for medicinal chemists and synthetic organic chemists.
A documented synthesis of this compound involves the oxidation of (4-chloro-6-methylpyridin-3-yl)methanol (B7825822) using manganese dioxide (MnO2) in dichloromethane (B109758) (DCM). This reaction proceeds at room temperature and provides the target aldehyde in high yield. google.comgoogle.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1060805-86-8 | bldpharm.combldpharm.comcymitquimica.com |
| Molecular Formula | C₇H₆ClNO | cymitquimica.com |
| Molecular Weight | 155.58 g/mol | cymitquimica.com |
| Appearance | Pale yellow solid | google.comgoogle.com |
| Storage | 2-8°C, sealed in dry conditions | bldpharm.com |
Overview of Research Trajectories and Challenges for this compound
Current research involving this compound is largely focused on its application as a building block in the synthesis of biologically active molecules. For instance, it has been utilized as a starting material in the creation of novel inhibitors for transforming growth factor beta-activated kinase 1 (TAK1), a potential therapeutic target in cancer and inflammatory diseases. nih.gov It is also a key intermediate in the synthesis of triazolopyridine compounds, which are being investigated for their therapeutic potential. google.comgoogle.com
A significant challenge in working with this compound lies in the selective manipulation of its three functional groups. The reactivity of the aldehyde, the chloro group, and the methyl group must be carefully controlled to achieve the desired synthetic outcome. This often requires the use of protecting groups and carefully chosen reaction conditions.
Furthermore, while specific synthetic routes exist, the development of more efficient, scalable, and environmentally benign methods for the preparation of this and other polysubstituted pyridines remains an active area of research. The exploration of its full synthetic potential and the discovery of new applications for the complex molecules derived from it will continue to be a driving force in the field of heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-7(8)6(4-10)3-9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXKMTOAHKNYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-86-8 | |
| Record name | 4-chloro-6-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Reaction Pathways of 4 Chloro 6 Methylnicotinaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Knoevenagel Condensations: 4-Chloro-6-methylnicotinaldehyde can participate in Knoevenagel condensations. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst. This reaction is a fundamental step in the synthesis of various substituted pyridines and other heterocyclic systems.
Biginelli Reactions: The Biginelli reaction is a one-pot multicomponent reaction that involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgresearchgate.net This acid-catalyzed cyclocondensation leads to the formation of dihydropyrimidinones or their thio-analogs. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, its aldehyde functionality makes it a suitable candidate for this type of transformation, offering a pathway to novel heterocyclic structures. researchgate.net
Imine Formation: The aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases. researchgate.net This reaction is fundamental in the synthesis of various nitrogen-containing compounds and can be a crucial step in the preparation of more complex molecules. researchgate.net For instance, the reaction of 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) with various amines to form imines has been reported. researchgate.net
Reductions: The aldehyde group of this compound can be selectively reduced to a primary alcohol, (4-chloro-6-methylpyridin-3-yl)methanol (B7825822). This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and mild choice.
Oxidations: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-chloro-6-methylnicotinic acid. A variety of oxidizing agents can be employed for this purpose, including manganese dioxide (MnO2). google.com
The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles. This reactivity allows for the formation of a wide range of derivatives. For example, nucleophilic addition of organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of secondary alcohols.
Reactivity of the Pyridine (B92270) Ring Substituents
The chloro and methyl groups on the pyridine ring also offer sites for further chemical modification.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the pyridine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction. Amines, alkoxides, and thiolates are common nucleophiles used in SNAr reactions, leading to the introduction of new functional groups at this position. For example, 6-chloro-4-(methylamino)nicotinaldehyde (B1359715) has been synthesized, demonstrating the feasibility of substituting the chloro group with an amine. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgcore.ac.uk These reactions typically involve the coupling of the chloro-substituted pyridine with organoboronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), among others. google.com These transformations enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, onto the pyridine core.
Side-Chain Oxidation: The methyl group at the 6-position can undergo oxidation to introduce other functional groups. While direct oxidation to a carboxylic acid or aldehyde can be challenging, it can be achieved under specific conditions. More commonly, the methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical conditions, to form a halomethyl derivative. This brominated intermediate can then be converted to other functional groups, such as alcohols, ethers, or amines, through nucleophilic substitution reactions.
Pyridine Heterocycle Participation in Complex Organic Reactions
The pyridine core of this compound, with its specific substitution pattern, serves as a versatile scaffold for constructing more complex molecular architectures. The electron-withdrawing nature of the nitrogen atom, combined with the chloro, methyl, and aldehyde substituents, influences the reactivity of the ring and provides multiple sites for further chemical modification.
The pyridine ring can participate in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. A notable example involves the in-situ generation of pyridine o-quinodimethane intermediates, which can then undergo [4+2] Diels-Alder cycloadditions. While specific studies detailing this pathway for this compound are not prevalent, the general principle is well-established for substituted pyridines. nitrkl.ac.in
These reactions typically involve a pyridine derivative with appropriate ortho-substituents that can be transformed into a reactive 1,3-diene system. For instance, a transient pyridine o-quinodimethane can be generated from an appropriately substituted pyridine-derived imine or sulfoxide. nitrkl.ac.in This highly reactive intermediate is not isolated but is immediately trapped by a dienophile (an alkene or alkyne) present in the reaction mixture. The success of this strategy often depends on the specific reaction conditions and the nature of the activating groups on the pyridine ring. nitrkl.ac.in In an intramolecular variant of this reaction, an alkenyl tether attached to the pyridine can act as the dienophile, leading to the formation of fused ring systems. nitrkl.ac.in
The general sequence for a Diels-Alder reaction involving a pyridine o-quinodimethane intermediate is outlined below:
| Step | Description | Intermediate |
| 1. Precursor Activation | An ortho-substituted pyridine is treated with a reagent (e.g., an anhydride (B1165640) or base) to initiate the formation of the diene. | Activated Pyridine Derivative |
| 2. Intermediate Generation | The activated precursor eliminates a leaving group to form the transient pyridine o-quinodimethane. | Pyridine o-quinodimethane |
| 3. Cycloaddition | The diene rapidly reacts with a dienophile in a [4+2] cycloaddition to form a new six-membered ring. | Bicyclic Adduct |
| 4. Aromatization | The initial cycloadduct may undergo subsequent reactions, such as ring-opening or aromatization, to yield a stable fused heterocyclic product like an isoquinoline (B145761) derivative. nitrkl.ac.in | Fused Heterocycle |
This table illustrates the general pathway for pyridine o-quinodimethane cycloadditions.
Annulation, or ring-forming, strategies are fundamental in synthetic chemistry for building complex polycyclic and heterocyclic systems from simpler precursors. The functional groups on this compound make it a suitable building block for such transformations. The aldehyde group at the C3 position and the methyl group at the C6 position can act as synthetic handles to construct new rings fused to the pyridine core.
For example, the aldehyde functionality is highly reactive toward a variety of nucleophiles and can participate in condensation reactions that initiate a cyclization cascade. Similarly, the methyl group can be functionalized to participate in cyclization reactions. Research on related nicotinaldehyde derivatives demonstrates this potential. For instance, 6-methylnicotinaldehyde (B1311806) has been used as a starting material to synthesize isoxazolyl-pyridines, where the aldehyde is first converted to an oxime, which then undergoes cyclization to form the fused isoxazole (B147169) ring. google.com
These strategies are crucial in medicinal chemistry for accessing novel scaffolds. The fusion of a new ring to the pyridine core can significantly alter the molecule's three-dimensional shape, polarity, and biological activity.
| Precursor Functional Group | Reaction Type | Resulting Fused System |
| Aldehyde | Condensation with a dinucleophile | Fused pyrimidines, imidazoles, etc. |
| Aldehyde & Methyl Group | Multi-step cyclization | Fused lactones, pyridones, etc. |
| Aldehyde (as oxime) | Cyclization/Addition | Fused isoxazoles google.com |
This table provides examples of how the functional groups of a nicotinaldehyde core can be utilized in annulation strategies.
The introduction of fluorine-containing groups is a prevalent strategy in drug discovery to modulate a molecule's physicochemical and biological properties. The difluoromethyl (CF2H) group, in particular, is of great interest. Radical difluoromethylation has emerged as a powerful method for installing this group onto heteroaromatic rings, including pyridines. rsc.org
This type of reaction is particularly effective for electron-deficient heterocycles through a process analogous to the Minisci reaction. rsc.org The pyridine ring in this compound is electron-deficient, making it a suitable substrate for C-H difluoromethylation. The existence of compounds such as 4-chloro-6-(difluoromethyl)nicotinaldehyde (B1459933) and 4-chloro-2-(difluoromethyl)-6-methylnicotinamide demonstrates that this transformation is synthetically feasible on this molecular framework. bldpharm.combldpharm.com
These reactions typically involve a radical initiator and a source of the difluoromethyl radical. The selectivity of the reaction (i.e., which C-H bond is functionalized) can be influenced by the specific reagents and conditions used. rsc.org For instance, different methods can target either the more acidic C-H bonds or the most electron-deficient carbons adjacent to the ring nitrogen. rsc.org
| Reagent Class | Example Reagent | Typical Conditions |
| Difluoromethylating Agents | TMSCF2H (Difluoromethyltrimethylsilane) | Copper-mediated, for diazonium salts rsc.org |
| Zn(SO2CF2H)2 (Baran's reagent) | Radical initiation (e.g., with peroxide), often in an organic solvent | |
| Oxidants/Initiators | t-BuOOH (tert-Butyl hydroperoxide) | Used to initiate radical formation |
| Catalysts | Copper salts (e.g., CuSCN) | Mediate the transfer of the CF2H group rsc.org |
This table summarizes common reagents used in the radical difluoromethylation of heteroaromatics.
Strategic Applications in Synthetic Organic Chemistry
Building Block for Novel Heterocyclic Scaffolds
The intrinsic reactivity and substitution pattern of 4-chloro-6-methylnicotinaldehyde make it an ideal starting material for the synthesis of various fused and derivatized heterocyclic systems. The aldehyde group provides a handle for cyclization and condensation reactions, while the chloro and methyl groups offer points for further functionalization, influencing the electronic properties and steric profile of the resulting molecules.
Synthesis of Pyridine-Fused Systems (e.g., quinolines, triazolopyridines, imidazopyridines)
The construction of fused pyridine (B92270) systems is a cornerstone of medicinal chemistry and materials science, and this compound serves as a key precursor in this endeavor.
Triazolopyridines: This compound is explicitly used in the synthesis of triazolopyridine derivatives. google.comgoogle.com In a documented synthetic route, this compound is prepared via the oxidation of (4-chloro-6-methylpyridin-3-yl)methanol (B7825822) using manganese dioxide (MnO2). google.comgoogle.com This aldehyde intermediate is then further elaborated to construct the google.comgoogle.comtriazolo[4,3-a]pyridine core, a scaffold of significant interest in the development of therapeutic agents. google.com
Imidazopyridines: The related imidazo[4,5-b]pyridine core, another privileged scaffold in drug discovery, can be accessed using precursors derived from substituted nicotinaldehydes. The general synthetic strategies often involve the condensation of a diamino-pyridine derivative with an aldehyde. The presence of the chloro-substituent on the pyridine ring, as in this compound, provides a crucial site for subsequent cross-coupling reactions to build molecular complexity.
Quinolines: While direct synthesis of quinolines from this compound is less commonly documented, the closely related scaffold, 2,4-dichloro-6-methylquinoline, is used as a starting material for producing 4-chloro-6-methyl-substituted quinoline (B57606) derivatives. This highlights the utility of the 4-chloro-6-methylpyridine motif as a foundational unit for accessing the quinoline ring system, which is prevalent in numerous biologically active compounds.
Derivatization to Pyrimidine-Based Heterocycles (e.g., dihydropyrimidinones, pyrimidinium salts)
The aldehyde functionality of this compound is well-suited for classical condensation reactions to form various pyrimidine-based structures.
Dihydropyrimidinones (DHPMs): The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a powerful method for synthesizing dihydropyrimidinones. As an aromatic aldehyde, this compound is a prime candidate for use in such multicomponent reactions. This would yield DHPMs bearing the 4-chloro-6-methylpyridin-3-yl substituent, a structural motif that could be explored for various biological activities.
Pyrimidinium Salts: The formation of pyrimidinium salts can be envisaged through reaction pathways that utilize an aldehyde. For instance, condensation reactions involving the aldehyde group of this compound with appropriate amine and dicarbonyl synthons could lead to the formation of substituted dihydropyrimidines, which can then be oxidized to the corresponding aromatic pyrimidinium salts. The chloro- and methyl- groups on the pyridine ring would remain as key substituents for tuning the properties of the final molecule.
Formation of Other Fused and Bridged Heteroaromatic Constructs (e.g., furo[3,4-c]pyridines)
The reactivity of the pyridine core and its substituents in this compound allows for the synthesis of other complex heterocyclic systems. The generation of furo[3,4-c]pyridines, for example, can be achieved from pyridine precursors through strategies like the Pummerer-Diels-Alder reaction sequence. While this specific transformation starting directly from this compound is not extensively reported, the compound's structure lends itself to modifications that could enable such intramolecular cyclizations, providing access to these less common but synthetically interesting bridged heteroaromatics.
Precursor for Advanced Materials and Functional Molecules
Beyond its role in building complex heterocyclic scaffolds for medicinal chemistry, this compound is a valuable precursor for the development of advanced materials with tailored electronic and structural properties.
Ligands in Coordination Chemistry and Metal-Organic Frameworks
The pyridine nitrogen atom and the aldehyde oxygen atom in this compound can act as coordination sites for metal ions, making it a useful ligand in coordination chemistry.
Ligands for Metal Complexes: The pyridine nitrogen is a classic Lewis basic site that readily coordinates to a wide range of metal centers. The aldehyde group can also participate in coordination, potentially leading to bidentate chelation. The electronic properties of the resulting metal complexes can be fine-tuned by the electron-withdrawing chloro group and the electron-donating methyl group on the pyridine ring.
Metal-Organic Frameworks (MOFs): Pyridine-based linkers are extensively used in the construction of MOFs due to their ability to form strong, directional bonds with metal nodes. This compound, or its derivatives (such as the corresponding carboxylic acid), can be employed as a functionalized organic linker. The substituents on the pyridine ring can influence the topology, porosity, and functionality of the resulting framework, making it a candidate for applications in gas storage, catalysis, and sensing.
Components in Supramolecular Assemblies and Architectures
The structural features of this compound make it an attractive component for designing complex supramolecular systems. The planarity of the pyridine ring facilitates π-π stacking interactions, while the aldehyde group can participate in reversible covalent bond formation or hydrogen bonding. These non-covalent interactions are the driving forces for the self-assembly of molecules into well-defined, higher-order structures. The strategic placement of the chloro and methyl groups can be used to direct the assembly process and control the final architecture of the supramolecular construct.
Precursors for Organic Electronic Materials and Optoelectronic Devices
Nitrogen-containing heterocyclic compounds are integral to the design of advanced materials for organic electronics and optoelectronics. mdpi.com These materials, including organic light-emitting diodes (OLEDs), are valued for their tunable properties. bldpharm.com Fluorescently labelled heterocyclic compounds, in particular, are useful in bioanalytical applications such as in vivo imaging and diagnostics. mdpi.com
While direct applications of this compound in this domain are not extensively documented, its structural motifs are highly relevant. For instance, related compounds like 2-chloro-5-methylnicotinaldehyde have been used to synthesize 2-chloro-5-methylpyridine-3-olefin derivatives, which exhibit fluorescence and have been studied for their photochemical properties. mdpi.com The synthesis involves the reaction of the aldehyde with other reagents to create larger conjugated systems, which are often the basis for fluorescent and optoelectronic behavior. The potential exists to use this compound in a similar fashion to create novel materials for these high-tech applications. mdpi.com
Intermediates in the Synthesis of Structurally Complex Chemical Targets
The utility of this compound is prominently demonstrated in its role as an intermediate for constructing complex molecules with significant biological and structural interest.
This compound and its close isomers serve as crucial starting materials for a variety of compounds with potential therapeutic or agricultural applications.
TAK1 Inhibitor Scaffolds: Transforming growth factor-β-activated kinase 1 (TAK1) is a therapeutic target for cancer and inflammatory diseases. rsc.org Derivatives of imidazopyridine have been synthesized as potent TAK1 inhibitors. Current time information in Bangalore, IN.calpaclab.com In a representative synthesis, a related starting material, 6-methylnicotinaldehyde (B1311806), is used to construct a derivative featuring a 2-cyanoacrylamide moiety, which is key for its inhibitory activity. Current time information in Bangalore, IN. This highlights the role of substituted nicotinaldehydes in building the complex scaffolds required for targeted kinase inhibition.
Table 1: Synthesis of a TAK1 Inhibitor Analog
| Reactant 1 | Reactant 2 | Product | Significance | Reference |
| 6-Methylnicotinaldehyde | (R)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide | (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-3-yl)acrylamide | Forms a potent TAK1 inhibitor scaffold. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |
Antihistamine Derivatives: Second-generation antihistamines like desloratadine (B1670295) and rupatadine (B1662895) are widely used to treat allergic rhinitis. Research into the structural features that determine their efficacy has led to the synthesis of various analogs. In one study, 4-methylnicotinaldehyde (B1314049) was reacted with desloratadine via reductive amination to produce an analog of rupatadine. bldpharm.comnih.gov This synthesis demonstrates how the nicotinaldehyde moiety can be incorporated to explore the structure-activity relationships of established drugs.
Table 2: Synthesis of a Rupatadine Analog
| Reactant 1 | Reactant 2 | Reagent | Product | Significance | Reference |
| 4-Methylnicotinaldehyde | Desloratadine | NaBH(OAc)₃ | 8-Chloro-11-(1-((4-methylpyridin-3-yl)methyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo americanelements.comcyclohepta[1,2-b]pyridine | Creates an analog to study the pharmacokinetics of antihistamines. bldpharm.com | bldpharm.comnih.gov |
Insecticidal Compound Precursors: Chloro-substituted nicotinaldehydes are listed as key intermediates in patents for novel insecticides, particularly those related to neonicotinoids. These compounds are effective against a wide range of agricultural and public health pests. The aldehyde group provides a convenient handle for elaboration into the complex structures characteristic of modern insecticides. For example, a regioisomer, 6-chloro-4-methylnicotinaldehyde, is cited in the synthesis of N-nitro-1-amino-isoindoline derivatives with insecticidal properties. Furthermore, reacting 2-chloro-5-methylnicotinaldehyde with thiosemicarbazide (B42300) yields a product with potential insecticidal activity.
The structural framework of this compound is also valuable in the challenging field of natural product synthesis.
Alkaloid Derivatives: Alkaloids are a diverse group of naturally occurring compounds with a wide range of biological activities. The synthesis of novel alkaloid structures is a continuous effort in medicinal chemistry. In an effort toward the total synthesis of pyridohomotropane, a synthetic alkaloid with activity at nicotinic acetylcholine (B1216132) receptors (a key target for insecticides), the closely related 4-methylnicotinaldehyde was chosen as the starting material. americanelements.com The synthesis plan involved protecting the aldehyde group while performing alkylation and cyclopropanation steps on the pyridine ring, demonstrating the utility of such precursors in complex, multi-step synthetic campaigns. americanelements.com
Heterolignan Derivatives: Heterolignans are a class of natural products with potential bioactivity. The synthesis of these compounds often involves the generation of reactive intermediates like heteroaromatic o-quinodimethanes. While the direct use of this compound in heterolignan synthesis is not prominently featured in the literature, its pyridine aldehyde structure makes it a plausible candidate for synthetic routes that rely on the formation of furan (B31954) or pyran-fused pyridine systems, which are precursors to these natural products.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques
Modern spectroscopy offers a powerful, non-destructive lens to probe the molecular identity of 4-Chloro-6-methylnicotinaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR, Raman) are indispensable for confirming its synthesis and understanding its electronic environment.
While patent literature confirms the synthesis of this compound, detailed experimental NMR data is not extensively reported in publicly accessible sources. google.comgoogle.com However, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its characteristic spectral signature.
Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry. It should feature four distinct signals:
A singlet for the aldehyde proton (CHO), expected to appear significantly downfield (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.
A singlet for the aromatic proton at the C2 position of the pyridine (B92270) ring.
A singlet for the aromatic proton at the C5 position of the pyridine ring.
A singlet for the methyl (CH₃) protons, appearing in the typical alkyl-aromatic region (δ 2.0-3.0 ppm).
Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data, confirming the carbon framework. Key expected signals include:
A resonance for the aldehyde carbonyl carbon (C=O) in the highly deshielded region (δ 190-200 ppm).
Five distinct signals for the aromatic carbons of the pyridine ring, with their chemical shifts influenced by the chlorine, methyl, and aldehyde substituents.
A signal for the methyl carbon (CH₃) in the aliphatic region (δ 20-30 ppm).
The precise chemical shifts and absence of proton-proton splitting for the ring hydrogens would definitively confirm the 2,3,4,6-substitution pattern of the nicotin-aldehyde scaffold.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 9.5 - 10.5 | 190 - 200 |
| C2-H | 8.5 - 9.0 | 150 - 155 |
| C5-H | 7.0 - 7.5 | 120 - 125 |
| CH₃ | 2.0 - 3.0 | 20 - 30 |
| C3 | - | 130 - 135 |
| C4 | - | 145 - 150 |
| C6 | - | 160 - 165 |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₇H₆ClNO), the theoretical monoisotopic mass is 155.0138 Da.
The presence of a chlorine atom results in a characteristic isotopic pattern. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺˙) and a significant M+2 peak with roughly one-third the intensity.
While some patent documents report an LC-MS value of [MH]⁺ = 174.1 for a product identified as this compound, this value is inconsistent with the calculated mass and may correspond to a different species or reaction adduct. google.comgoogle.com
Plausible Fragmentation Pathways: In the absence of published experimental HRMS fragmentation data, likely pathways can be predicted based on the molecule's structure. Electron ionization (EI) would likely induce initial fragmentation events such as:
Loss of the formyl radical (•CHO), resulting in a chloromethyl-pyridinyl cation.
Loss of a chlorine radical (•Cl), leading to a methyl-nicotinaldehyde radical cation.
Cleavage of the C-H bond in the aldehyde, followed by loss of carbon monoxide (CO).
Table 2: Theoretical HRMS Data and Predicted Fragments for C₇H₆ClNO
| Ion/Fragment Formula | Description | Calculated m/z (for ³⁵Cl) |
| [C₇H₆ClNO]⁺˙ | Molecular Ion (M⁺˙) | 155.0138 |
| [C₇H₇ClNO]⁺ | Protonated Molecular Ion [M+H]⁺ | 156.0216 |
| [C₆H₆ClN]⁺ | Loss of CHO | 127.0216 |
| [C₇H₆NO]⁺˙ | Loss of Cl | 120.0449 |
| [C₆H₃ClNO]⁺˙ | Loss of H from methyl (unlikely) | 154.9981 |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide direct information about the functional groups present in a molecule. No experimental spectra for this compound are currently available in the literature. However, the expected key vibrational modes can be predicted.
The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1700–1715 cm⁻¹. Other significant bands would include C=C and C=N stretching vibrations of the pyridine ring, C-H stretching and bending modes for the aromatic, methyl, and aldehyde groups, and the C-Cl stretching vibration at lower wavenumbers.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Cl bond.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CHO | 2850 - 3000 | Medium |
| C=O Stretch | Aldehyde | 1700 - 1715 | Strong |
| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |
| C-H Bend | -CH₃, -CHO | 1350 - 1450 | Medium |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.
To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. The successful growth of a single crystal suitable for diffraction analysis would yield a wealth of structural data. This would include:
Unambiguous Confirmation of Connectivity: Affirming the substitution pattern of the chloro, methyl, and aldehyde groups on the pyridine ring.
Precise Bond Parameters: Providing exact measurements of the C-Cl, C-N, C-C, C=O, and C-H bond lengths and the angles between them. This data offers insight into the electronic effects of the substituents on the geometry of the pyridine ring.
Molecular Conformation: Determining the planarity of the pyridine ring and the orientation of the aldehyde group relative to the ring.
Without experimental data, these parameters cannot be definitively discussed.
In the absence of a crystal structure, the analysis of intermolecular interactions remains speculative. However, based on the functional groups present, several types of non-covalent interactions would be expected to dictate the crystal packing of this compound:
Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds could form between the aldehyde or methyl C-H donors and the aldehyde oxygen or pyridine nitrogen acceptors of adjacent molecules.
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen or oxygen atoms on neighboring molecules.
A definitive understanding of the supramolecular assembly of this compound awaits future crystallographic studies.
Polymorphism and Co-crystallization Studies of Related Compounds
While specific studies on the polymorphism and co-crystallization of this compound are not extensively documented in publicly available literature, a significant body of research exists for structurally related compounds, particularly nicotinic acid and pyridine derivatives. These studies provide valuable insights into the solid-state behavior that could be anticipated for this compound, given the shared structural motifs. The ability of a compound to exist in different crystal forms (polymorphism) or to crystallize with another molecule (co-crystallization) is of great interest as it can significantly influence physicochemical properties.
Research into related nicotinic acid analogues has revealed a rich polymorphic landscape, often influenced by substituent effects and intermolecular interactions such as hydrogen bonding and π-π stacking. uky.edursc.org For instance, studies on phenylamino-nicotinic acids have demonstrated the existence of multiple polymorphs, with variations in color and hydrogen-bonding patterns. researchgate.netresearchgate.net
Co-crystallization is a well-established technique for modifying the physical properties of active pharmaceutical ingredients and other functional materials. ijlpr.comglobalresearchonline.netresearchgate.net By combining a target molecule with a suitable co-former, new crystalline solids with altered characteristics can be designed. For pyridine derivatives, co-crystallization with dicarboxylic acids has been shown to be a successful strategy, guided by predictable hydrogen-bonding synthons. mdpi.com
Polymorphism in Nicotinic Acid Derivatives
Detailed investigations into nicotinic acid derivatives showcase the prevalence and complexity of polymorphism in this class of compounds. The interplay of conformational flexibility and intermolecular forces leads to the formation of various crystalline forms.
A study on 2-(naphthalen-1-ylamino)-nicotinic acid and its isomers and analogues highlighted the impact of substituent positioning and size on their solid-state structures. uky.edursc.org For 2-(naphthalen-1-ylamino)-nicotinic acid, one solvent-free form and a hydrate (B1144303) were identified, while its isomer, 2-(naphthalen-2-ylamino)-nicotinic acid, was found to exist in three distinct polymorphic forms. uky.edursc.org These forms were thoroughly characterized using single-crystal and powder X-ray diffraction (SCXRD, PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). uky.edursc.org Computational analyses were also employed to understand the energetic contributions of intermolecular interactions, such as π-π stacking, to the stability of the different crystal lattices. uky.edursc.org
Similarly, extensive research on 2-(phenylamino)nicotinic acid has led to the discovery of four polymorphs. researchgate.netresearchgate.netacs.org These polymorphs arise from differences in the degree of conjugation between the two aromatic rings, a phenomenon known as conformational polymorphism. researchgate.netacs.org The distinct conformations result in different colors among the polymorphs and varied hydrogen-bonding arrangements. researchgate.netresearchgate.net The phase behavior of these forms has been studied, revealing that metastable forms can transform into the stable form upon heating or mechanical stress. researchgate.net
Co-crystallization of Pyridine Derivatives
The formation of multi-component crystals, or co-crystals, represents another important aspect of the solid-state chemistry of pyridine derivatives. These co-crystals are typically formed through hydrogen bonding between the pyridine nitrogen and a hydrogen bond donor on the co-former molecule. rsc.org
An interesting case is the ternary adduct of (2-amino-5-chloropyridine)·(9-anthracenecarboxylic acid)·(trinitrobenzene), which was found to exist in two polymorphic forms. rsc.org In one form, proton transfer occurs from the carboxylic acid to the pyridine, resulting in a molecular salt. The other form is a true co-crystal with no proton transfer. rsc.org This system illustrates the fine energetic balance that can exist between salts and co-crystals. The formation of either polymorph was dependent on the crystallization solvent. rsc.org
Studies on the co-crystallization of cyanopyridine derivatives with various dicarboxylic acids have also been reported. mdpi.com For example, co-crystals of 4-cyanopyridine (B195900) with adipic acid and terephthalic acid have been synthesized and structurally characterized. mdpi.com The crystal structures of these co-crystals are sustained by robust O–H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen, as well as other interactions like C–H···N and antiparallel nitrile-nitrile interactions. mdpi.com Theoretical calculations have been used to analyze the energetics of these noncovalent interactions, confirming the stability of the observed supramolecular synthons. mdpi.com
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Prediction
The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational techniques allow for the detailed analysis of 4-Chloro-6-methylnicotinaldehyde's electronic landscape, providing predictions of its reactivity and potential interaction sites.
Density Functional Theory (DFT) Studies of Molecular Orbitals, Bond Energies, and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
While specific DFT data for this compound is not abundant in the public domain, studies on analogous substituted nicotinaldehydes provide a framework for understanding its likely electronic characteristics. For instance, DFT calculations on similar halogenated pyridines help in understanding the influence of substituents on the electronic environment. The chloro and methyl groups on the pyridine (B92270) ring, along with the aldehyde group, significantly influence the electron distribution and, consequently, the energies of the HOMO and LUMO.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify the molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron distribution.
Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors can be calculated using the energies of the HOMO and LUMO and are instrumental in predicting the molecule's behavior in chemical reactions. For example, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Predicts the direction of charge transfer. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates chemical stability. |
| Global Softness (S) | 1/η | Measures the ease of electron transfer. |
| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the electrophilic nature. |
Molecular Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It provides a color-coded map where different colors represent varying levels of electrostatic potential.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected to be localized around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. researchgate.net
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the carbon atoms attached to the electronegative chlorine and nitrogen atoms are likely sites of positive potential. researchgate.net
Green Regions: Denote areas of neutral or near-zero potential.
The MEP map of this compound would thus reveal the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict its reactive behavior. researchgate.net For instance, the negative potential around the aldehyde oxygen suggests it can act as a hydrogen bond acceptor.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial charges on each atom in the molecule. This analysis further refines the understanding of the molecule's polarity and reactive sites.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are in constant motion, and their atoms can rotate around single bonds, leading to different spatial arrangements or conformations.
Energy Landscapes and Identification of Stable Conformations and Rotamers
Conformational analysis of this compound involves exploring its potential energy surface to identify the most stable three-dimensional structures (conformations). The rotation around the single bond connecting the aldehyde group to the pyridine ring is of particular interest, as it can lead to different rotamers (rotational isomers).
Computational methods can calculate the relative energies of these different conformations. The most stable conformation, or the global minimum on the potential energy landscape, represents the most probable structure of the molecule under given conditions. The presence of the methyl group at the 6-position and the chloro group at the 4-position can introduce steric hindrance that influences the preferred orientation of the aldehyde group.
Dynamic Behavior and Interconversion Pathways
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the interconversion between different stable conformations. nih.gov
These simulations can reveal the energy barriers for rotation around single bonds and the pathways for conformational changes. Understanding the dynamic behavior of this compound is crucial for comprehending its interactions with other molecules, such as enzymes or receptors, where conformational flexibility can play a significant role. acs.org
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying the pathways of reactions such as oxidation of the aldehyde group, nucleophilic substitution at the chloro-substituted carbon, or reactions involving the pyridine nitrogen.
Transition State Analysis and Reaction Pathway Mapping
Detailed computational studies involving transition state analysis and reaction pathway mapping specifically for this compound are not extensively detailed in the available literature. However, the principles of these investigations are well-established in the study of related heterocyclic systems. For instance, Density Functional Theory (DFT) has been employed to understand the factors influencing intramolecular Diels-Alder reactions in similar pyridine-based structures, providing insights into reaction feasibility nitrkl.ac.in.
Such analyses typically involve:
Locating Transition States: Identifying the highest energy point along a reaction coordinate, which is crucial for understanding the kinetic barriers of a reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the pathway from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species.
Energy Profiling: Calculating the relative energies of reactants, intermediates, transition states, and products to construct a comprehensive energy profile of the reaction pathway.
While a specific pathway map for the synthesis of this compound, such as the oxidation of (4-chloro-6-methylpyridin-3-yl)methanol (B7825822) google.com, has not been computationally modeled in the provided sources, these methods would be the standard approach to theoretically probe its mechanism.
Computational Thermochemistry and Kinetics for Reaction Prediction
The prediction of reaction outcomes through computational thermochemistry and kinetics relies on calculating thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as well as activation energies (Ea). These values help determine the spontaneity and rate of a chemical reaction.
For the family of nicotinaldehydes and related pyridines, computational methods are essential for predicting reactivity. For example, the generation of the difluoromethyl radical and its subsequent reactions are often studied using computational calculations (like B3LYP/6-31G(d)) to determine geometries and stabilities, which influence reaction selectivity rsc.org.
Although specific thermochemical and kinetic data from computational studies on this compound are not available in the search results, the general methodologies are widely applied.
Table 1: Common Computational Methods for Reaction Analysis
| Computational Task | Typical Methods | Application |
|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP), MP2 | Finding stable structures of reactants, products, and transition states. |
| Frequency Calculation | DFT, MP2 | Confirming stationary points, calculating zero-point vibrational energies (ZPVE), and obtaining thermodynamic data. |
| Transition State Search | QST2, QST3, Berny Optimization | Locating the saddle point on a potential energy surface corresponding to the transition state. |
Spectroscopic Property Calculation and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies, predicted collision cross sections)
Computational methods are frequently used to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic environments.
NMR Chemical Shifts and Vibrational Frequencies The calculation of NMR chemical shifts and vibrational frequencies using quantum chemical methods, particularly DFT, is a standard procedure for characterizing organic molecules. For related heterocyclic compounds like 3-chloro-6-methoxypyridazine, studies have shown that theoretical calculations can accurately reproduce experimental spectra. nih.gov In that case, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute the molecular geometry, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental FT-IR, FT-Raman, and NMR data. nih.gov The computed isotropic chemical shifts for both ¹H and ¹³C nuclei were found to be consistent with experimental observations. nih.gov This strong correlation between calculated and experimental data provides high confidence in the structural assignment. nih.gov
Predicted Collision Cross Sections (CCS) Collision cross section (CCS) is a measure of an ion's size and shape in the gas phase, and it is increasingly used as an identification parameter in mass spectrometry. Computational models can predict CCS values, which can then be compared to experimental measurements from ion mobility spectrometry-mass spectrometry (IMS-MS).
Support vector machine (SVM)-based models have been developed to predict CCS values for various small molecules, including food contact chemicals. nih.gov These models use molecular descriptors to calculate CCS, and for protonated adducts, have shown a median relative error of 1.50% nih.gov. While a specific predicted CCS for this compound was not found, predictions for structurally related compounds demonstrate the utility of this approach. For example, the CCS prediction error for 4-chloroaniline (B138754) was reported to be -8.0% using the CCSbase tool nih.gov. For the related compound 2-amino-6-methylnicotinaldehyde, predicted CCS values have been calculated for different ionic species .
Table 2: Illustrative Predicted Collision Cross Section (CCS) Data for a Related Compound
| Compound | Ion | Predicted CCS (Ų) |
|---|---|---|
| 2-Amino-6-methylnicotinaldehyde | [M+H]⁺ | 125.2 |
| 2-Amino-6-methylnicotinaldehyde | [M+Na]⁺ | 134.8 |
| 2-Amino-6-methylnicotinaldehyde | [M-H]⁻ | 127.8 |
Data for illustrative purposes from a structurally related compound.
Future Research Directions and Emerging Paradigms
Innovations in Synthesis Methodologies for Chloro-Substituted Nicotinaldehydes
The synthesis of chloro-substituted nicotinaldehydes, including 4-Chloro-6-methylnicotinaldehyde, traditionally relies on multi-step processes that can involve high temperatures and extended reaction times. bamu.ac.in Future research is geared towards developing more efficient, scalable, and environmentally benign synthetic routes.
A significant area of innovation lies in the advancement of catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netbohrium.com While already utilized for creating C-C bonds with nicotinaldehyde derivatives, future work will likely focus on developing novel palladium or other metal-based catalysts that offer higher yields, broader functional group tolerance, and operate under milder conditions. researchgate.net The exploration of base-free deformylation-based cross-coupling methods also presents a promising avenue for synthesizing biaryl derivatives from aldehyde precursors. bohrium.com
Another key direction is the refinement of nucleophilic aromatic substitution (SNAr) reactions. bamu.ac.in Researchers are investigating new catalyst systems and solvent media, such as greener solvents like cyrene, to replace traditional solvents like DMF, thereby reducing reaction times and environmental impact. thieme-connect.com The development of flow chemistry protocols for these syntheses could also offer significant advantages in terms of safety, scalability, and process control. evitachem.com Furthermore, direct C-H activation and functionalization of the pyridine (B92270) core represent a frontier in synthetic chemistry, potentially offering more atom-economical routes to desired chloro-substituted nicotinaldehydes and bypassing the need for pre-functionalized starting materials.
Exploration of Novel Reaction Pathways and Unprecedented Reactivity Patterns
The inherent reactivity of this compound is dictated by its three key functional components: the aldehyde group, the chloro substituent, and the substituted pyridine ring. While classical reactions like oxidation or reduction of the aldehyde and nucleophilic displacement of the chlorine atom are known bamu.ac.in, future research aims to uncover more nuanced and unprecedented reactivity.
The interplay between the electron-withdrawing aldehyde group and the chloro-substituent on the pyridine ring creates a unique electronic landscape that could be exploited for novel transformations. Research into catalyst-free reactions, such as electrophilic trifluoromethylations using specialized reagents, showcases the potential for discovering new reactivity patterns even without transition metals. researchgate.net
Future explorations may involve:
Selective Functionalization: Developing methods to selectively target the methyl group for transformations like oxidation or halogenation, adding another layer of synthetic versatility.
Ring Transformations: Investigating conditions that could induce ring-opening or ring-expansion reactions, leading to entirely new heterocyclic scaffolds.
Photocatalysis and Electrochemistry: Utilizing light or electrical current to drive unique reactions, potentially accessing high-energy intermediates and reaction pathways that are inaccessible through traditional thermal methods.
Domino Reactions: Designing multi-step, one-pot reactions that leverage the different reactive sites on the molecule to rapidly build molecular complexity. For instance, a sequence involving a nucleophilic addition to the aldehyde followed by an intramolecular cyclization involving the chloro-substituent could lead to novel fused-ring systems.
Integration of Advanced Computational and Experimental Approaches in Molecular Design and Discovery
The synergy between computational chemistry and experimental synthesis is a powerful paradigm shaping modern molecular science. researchgate.netdntb.gov.ua For derivatives of this compound, this integrated approach is crucial for accelerating the discovery of new molecules with tailored properties.
Density Functional Theory (DFT) has proven to be an invaluable tool for predicting the optoelectronic and nonlinear optical (NLO) properties of nicotinaldehyde derivatives. bohrium.combohrium.com Future research will likely see an even deeper integration of DFT to:
Screen virtual libraries of derivatives for desired electronic properties before committing to synthetic efforts. bohrium.com
Elucidate complex reaction mechanisms, helping to optimize conditions and predict outcomes.
Provide a comparative analysis between theoretical calculations and experimental spectroscopic data (FTIR, NMR, UV-Vis) to confirm structures and understand electronic transitions. researchgate.netbohrium.com
Molecular Dynamics (MD) simulations offer a way to understand the dynamic behavior of molecules, which is particularly important in drug design. nih.govacs.org By simulating the interaction of nicotinaldehyde-based compounds with biological targets like proteins or membranes, researchers can gain insights into binding modes and affinities. nih.govacs.org This enhanced workflow, which combines computational simulations with synthesis and biological evaluation, holds great promise for designing new therapeutic agents. acs.org Molecular docking studies further complement this by predicting the binding interactions of synthesized compounds with specific biological targets, guiding the development of molecules with potential antimicrobial or other medicinal properties. researchgate.netresearchgate.netnih.gov
Potential Roles in Specialized Advanced Materials Chemistry and Catalysis
The unique electronic structure of the substituted pyridine ring makes this compound and its derivatives attractive building blocks for advanced materials. bohrium.com There is a growing interest in their application as nonlinear optical (NLO) materials , which have potential uses in telecommunications and optical computing. Studies have shown that donor-acceptor type molecules based on the nicotinaldehyde framework can exhibit significant NLO properties, and future research will focus on fine-tuning the molecular structure to maximize this effect. bohrium.combohrium.com
In the broader field of materials science , pyridine-containing compounds are explored for their role in organic electronic devices. The ability to modify the pyridine core through reactions at the chloro and aldehyde positions allows for the systematic tuning of electronic properties, making these compounds candidates for components in organic light-emitting diodes (OLEDs) or organic photovoltaics.
In catalysis , the pyridine moiety can act as a ligand for metal centers. Future research could explore the synthesis of novel metal complexes where derivatives of this compound serve as ligands. These new catalysts could find applications in a variety of organic transformations. The field of heterogeneous catalysis, where reactions occur at the surface of a solid catalyst, is another area of potential application. hidenanalytical.com Derivatives of this compound could be immobilized on solid supports to create recyclable and robust catalysts. Furthermore, palladium-catalyzed cross-coupling reactions are central to modern synthesis, and developing new pyridine-based ligands and precatalysts continues to be an active area of research. thieme-connect.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-6-methylnicotinaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically starts with halogenated nicotinaldehyde precursors. For example, nucleophilic substitution at the 4-position can introduce the methyl group, while maintaining the chloro substituent at the 6-position. Key steps include:
- Starting Material : 6-Chloronicotinaldehyde derivatives (e.g., methylation via Grignard reagents or alkyl halides).
- Reaction Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-coupling reactions).
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization.
Yield improvements (70–85%) are achieved by controlling stoichiometry and avoiding over-oxidation of the aldehyde group .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 70°C | 78 |
| Chlorination Maintenance | NCS (N-chlorosuccinimide), DCM | 82 |
Q. How is this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, methyl group at δ 2.3–2.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₆ClNO, [M+H]⁺ = 156.0214).
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .
Q. What are the key reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde participates in:
- Oxidation : Forms carboxylic acids (e.g., KMnO₄ in acidic conditions).
- Reduction : Yields primary alcohols (NaBH₄ or LiAlH₄).
- Condensation Reactions : Schiff base formation with amines (e.g., hydrazines for hydrazone derivatives) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as irritant).
- Ventilation : Use fume hoods due to volatile aldehydes.
- Storage : Inert atmosphere (argon) at 4°C to prevent degradation .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and guide derivative design?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center).
- Frontier Molecular Orbitals : Predict reactivity (HOMO-LUMO gaps ~4.5 eV).
Validate with experimental UV-Vis spectra (λmax ~270 nm) .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Comparative SAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity (e.g., IC₅₀ values).
- Molecular Docking : Use AutoDock Vina to assess binding modes to targets (e.g., enzymes like CYP450).
- In Vitro Validation : Dose-response assays (e.g., MTT for cytotoxicity) .
Table 2 : Example SAR for Antifungal Activity
| Derivative | Substituent (Position) | IC₅₀ (µM) |
|---|---|---|
| 4-Chloro-6-methyl | -CH₃ (4), -Cl (6) | 12.3 |
| 4-Methoxy-6-chloro | -OCH₃ (4), -Cl (6) | 8.7 |
Q. How are crystallographic challenges addressed for structural elucidation?
- Methodological Answer :
- SHELX Suite : Refine diffraction data (Mo Kα radiation, λ = 0.71073 Å) to resolve disorder in the aldehyde group.
- Twinned Data : Use PLATON to deconvolute overlapping reflections.
- Hydrogen Bonding : Identify intermolecular interactions (e.g., C=O⋯H-N) with Mercury .
Q. What methodologies reconcile computational and experimental solubility data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
